Direct red 75 tetrasodium salt
Description
Historical Development and Discovery
The development of Direct Red 75 tetrasodium salt is intrinsically linked to the broader historical evolution of direct dyes, which began with a pivotal discovery in the late 19th century. The foundation for this class of synthetic dyes was established when N. Bottiger discovered Congo Red in 1884, marking the first successful synthesis of a direct dye that could color cotton fibers without requiring mordant treatment. This breakthrough represented a revolutionary advancement in textile dyeing technology, as it eliminated the cumbersome process of treating cotton fibers with mordants before dyeing, which had been necessary when using natural dyes such as indigo.
Following the success of Congo Red, the chemical synthesis pathway for direct dyes became well-established through diazotization and coupling reactions using aromatic diamines as intermediates. The early direct dyes were characterized primarily by benzidine azo structures, particularly featuring bisazo configurations that provided the molecular foundation for effective fiber binding. During this developmental period, researchers focused on creating different colored varieties by manufacturing and utilizing various coupling components, specifically different amino naphthol sulfonic acids, which allowed for the production of direct dyes across a broad spectrum of colors.
The specific development of this compound emerged as part of this systematic exploration of azo dye chemistry, representing an evolution in the sophistication of double azo class compounds. The manufacturing process for this compound involves complex synthetic pathways, including the diazotization of 1,3-Bis(4-amino-3-sulfophenyl)urea under acidic conditions, followed by coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. Alternative synthetic routes involve the diazotization of 2,5-Diaminobenzenesulfonic acid and subsequent coupling reactions, demonstrating the multiple approaches that chemists have developed for producing this compound.
The historical significance of this compound extends beyond its individual properties to represent the culmination of over a century of direct dye development. Since the initial breakthrough with Congo Red, direct dyes have undergone continuous development and refinement, with their dyeing theory becoming increasingly sophisticated and comprehensive. This compound exemplifies the advancement from simple monoazo structures to more complex polyazo configurations that provide enhanced performance characteristics for industrial applications.
Classification within Azo Dye Family
This compound belongs to the extensive azo dye family, specifically classified as a double azo class compound within the broader category of direct dyes. The azo dye classification system is fundamentally based on the presence of azo groups (-N=N-) within the molecular structure, and this particular compound contains multiple azo linkages that define its chemical behavior and dyeing properties. The classification of azo dyes encompasses several structural categories, including monoazo, disazo, and polyazo compounds, with this compound falling into the disazo category due to its possession of two azo group connections.
Within the direct dye application class, this compound is further categorized based on its specific functional characteristics and fiber affinity properties. Direct dyes are distinguished from other dye classes by their ability to bind directly to cellulose and protein fibers without requiring mordant treatment, a property that stems from their water solubility and ionic nature. The classification system recognizes four primary categories of direct dyes: general direct dyes, direct fast dyes, direct copper dyes, and direct diazo dyes, each with distinct application characteristics and performance profiles.
The molecular structure of this compound places it within the complex azo category, characterized by the presence of multiple aromatic ring systems connected through azo linkages. This structural configuration contributes to its classification as a direct dye with moderate to good light fastness properties, typically rated between 4-5 on standard testing scales. The compound exhibits the characteristic bright bluish pink hue that defines its position within the red direct dye spectrum, distinguishing it from other members of the Direct Red series.
From a chemical structure perspective, the classification of this compound reflects its sophisticated molecular architecture, which includes sulfonated naphthalene and benzene ring systems connected through urea and azo linkages. This complex structure positions it among the more advanced direct dye formulations, representing significant development beyond the simpler benzidine-based compounds that characterized early direct dye chemistry. The tetrasodium salt form indicates the presence of four sodium counter-ions that balance the negative charges of the sulfonate groups, contributing to the compound's water solubility and direct dyeing properties.
Nomenclature Systems and Identification
The nomenclature of this compound encompasses multiple systematic naming conventions that reflect different aspects of its chemical structure and industrial applications. The primary identification follows the Colour Index system, where it is designated as C.I. Direct Red 75 with the corresponding C.I. number 25380. This standardized nomenclature system provides universal identification across international markets and regulatory frameworks, ensuring consistent communication among manufacturers, researchers, and regulatory authorities.
The systematic chemical name for this compound reflects its complex molecular structure: 2-Naphthalenesulfonic acid, 5,5'-[carbonylbis[imino(2-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, tetrasodium salt. This nomenclature follows International Union of Pure and Applied Chemistry guidelines and provides a comprehensive description of the molecular architecture, including the specific positioning of functional groups and the nature of the ionic components. Alternative systematic names include tetrasodium 5,5'-[carbonylbis[imino(2-sulphonato-4,1-phenylene)azo]]bis(6-amino-4-hydroxynaphthalene-2-sulphonate), which emphasizes the sulphonate group arrangements.
Commercial nomenclature for this compound includes numerous trade names that reflect its widespread industrial use across different manufacturers and geographical regions. These commercial designations include Direct Fast Pink BK, Direct Pink BK, Sirius Rose BB, Vital New Red, Helion Pink 2B, and Triamin Pink 2B. The variety of commercial names demonstrates the compound's extensive market presence and the need for manufacturers to differentiate their specific formulations and quality grades.
International nomenclature systems provide additional identification pathways for this compound. The European Chemicals Agency assigns specific registry numbers, while various national chemical databases maintain their own identification systems. The nomenclature also includes molecular formula representations, with some variation reported in different sources: C33H22N8Na4O15S4 with a molecular weight of 990.80, and C33H27N8NaO15S4 with a molecular weight of 926.85. These variations may reflect different hydration states or alternative analytical determinations of the molecular composition.
Registry Information and Database Classifications
The registry information for this compound encompasses multiple international database systems that provide comprehensive tracking and identification capabilities for regulatory, commercial, and research purposes. The Chemical Abstracts Service Registry Number 2829-43-8 serves as the primary global identifier for this compound. This CAS number provides unique identification across all major chemical databases and regulatory systems, facilitating international commerce and regulatory compliance.
Database classifications for this compound span multiple specialized chemical information systems. PubChem maintains detailed records under Compound Identification Number 135537059 for the tetrasodium salt form, while the free acid form is catalogued under CID 408099. These database entries provide comprehensive structural information, including two-dimensional and three-dimensional molecular representations, spectroscopic data, and physicochemical properties. The European Chemicals Agency database includes this compound under EINECS number 220-593-1, providing regulatory tracking within European Union chemical management systems.
Specialized dye databases maintain specific classifications for this compound within the broader context of colorant chemistry. The Colour Index database, maintained by the Society of Dyers and Colourists, provides the definitive classification as C.I. Direct Red 75, C.I. 25380. This classification system includes detailed technical specifications, application guidelines, and performance characteristics that are essential for industrial users and regulatory authorities.
The following table summarizes the key registry information and database classifications for this compound:
| Database System | Identification Number | Classification Type |
|---|---|---|
| Chemical Abstracts Service | 2829-43-8 | CAS Registry Number |
| PubChem | 135537059 | Compound ID |
| European Chemicals Agency | 220-593-1 | EINECS Number |
| Colour Index | 25380 | C.I. Number |
| DrugFuture GSRS | 2I1C40HZM3 | Unique Ingredient Identifier |
Patent database classifications indicate the inclusion of this compound in numerous industrial formulations and applications. Patent literature demonstrates its use in trichromatic dye mixtures for enhanced light fastness applications, indicating ongoing research and development activities surrounding this compound. International patent databases track innovations related to this compound across multiple jurisdictions, providing insight into current technological developments and commercial applications.
Properties
CAS No. |
2829-43-8 |
|---|---|
Molecular Formula |
C33H26N8NaO15S4 |
Molecular Weight |
925.9 g/mol |
IUPAC Name |
tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H26N8O15S4.Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56); |
InChI Key |
LLFFMPTXWVMIGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na] |
Other CAS No. |
2829-43-8 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Dissolution
- Solvent: Water is the primary solvent due to the compound's high water solubility.
- Enhancement Techniques: To increase solubility, heating the solution to 37°C and applying ultrasonic bath treatment or vortex mixing is recommended.
- Storage: Prepared solutions should be aliquoted to avoid repeated freeze-thaw cycles that may degrade the compound.
Stock Solution Preparation Table
| Amount of Powder (mg) | Volume of Water for 1 mM (mL) | Volume of Water for 5 mM (mL) | Volume of Water for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.0093 | 0.2019 | 0.1009 |
| 5 | 5.0465 | 1.0093 | 0.5046 |
| 10 | 10.093 | 2.0186 | 1.0093 |
Note: Volumes calculated based on molecular weight 990.79 g/mol (GlpBio data).
Preparation of In Vivo Formulations
For biological applications, this compound requires formulation in solvents that ensure bioavailability and stability.
Typical Procedure
- Master Liquid Preparation: Dissolve the required amount of dye in DMSO to prepare a concentrated master solution.
- Co-solvent Addition: Sequentially add PEG300, Tween 80, and distilled water or corn oil to the DMSO master solution.
- Mixing and Clarification: After each solvent addition, mix thoroughly using vortexing or ultrasound until a clear solution is obtained before adding the next solvent.
- Physical Aids: Use vortex, ultrasound, or hot water bath to aid dissolution and clarity.
Notes on Formulation
- Ensure the solution is clear at every step.
- Follow solvent addition order strictly to prevent precipitation.
- Consult supplier for maximum DMSO solubility limits for the batch.
Summary Table of Preparation Considerations
| Aspect | Details |
|---|---|
| Physical Form | Powder |
| Solvent for Stock Solution | Water (with heat/ultrasound for solubility) |
| Stock Solution Concentrations | Typically 1 mM, 5 mM, 10 mM |
| Storage of Solutions | -80°C (6 months), -20°C (1 month), avoid freeze-thaw |
| In Vivo Formulation Solvents | DMSO, PEG300, Tween 80, distilled water, corn oil |
| Preparation Aids | Vortex, ultrasound, hot water bath |
| Synthetic Precursors | Triphosgene, sulfoanilines, diaminobenzenesulfonic acids |
Chemical Reactions Analysis
Types of Reactions: Direct Red 75 tetrasodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium dithionite or hydrogen gas are employed.
Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of different substituted azo compounds.
Scientific Research Applications
Direct Red 75 tetrasodium salt is extensively used in scientific research due to its unique properties. It is employed in biochemical assays to measure enzyme activities, protein concentrations, and other biochemical parameters. Additionally, it is used in cell biology for staining and imaging techniques, as well as in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism by which Direct Red 75 tetrasodium salt exerts its effects involves its interaction with specific molecular targets and pathways. The dye binds to proteins and other biomolecules, leading to changes in their structure and function. This interaction can be exploited in various applications, such as detecting enzyme activities or visualizing cellular components.
Comparison with Similar Compounds
Comparison with Similar Direct Red Dyes
Structural and Chemical Properties
Key Structural Differences :
- Direct Red 75 contains four sulfonate groups (tetrasodium salt), enhancing water solubility compared to Direct Red 80 (disodium salt) and Direct Red 28 (disodium salt with fewer sulfonates) .
- Direct Red 28 (Congo Red) lacks the carbonyl bridge present in Direct Red 75, reducing its stability in acidic conditions .
Market and Usage Trends
Notable Trends:
- Direct Red 80 dominates industrial applications (textiles) due to cost-effectiveness, while Direct Red 75’s niche use in microscopy limits its market demand .
- Direct Red 28’s instability under light and acidic conditions restricts its utility compared to Direct Red 75 .
(a) Biochemical Staining
- Direct Red 75 : Preferred for collagen staining due to strong binding to polysaccharides and minimal background fluorescence .
- Direct Red 80 : Rarely used in staining; higher affinity for cellulose limits specificity in biological samples .
(b) Industrial Dyeing
Comparison with Other Tetrasodium Salts
Q & A
Q. What computational tools are recommended for modeling the binding kinetics of this compound to amyloid fibrils?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
